![molecular formula C23H23N3O7S B2853328 diethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-60-3](/img/structure/B2853328.png)
diethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
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Overview
Description
The compound 2-[2-(1,3-Dioxoisoindolin-2-yl)acetamido]-acetic acid, which has a similar structure, is non-planar with dihedral angles between the phthalimide and acetamide mean planes, and the acetamide and acetic acid mean planes . In the crystal, symmetry-related molecules are linked via N-H⋯O and O-H⋯O hydrogen bonds, forming an undulating two-dimensional network .
Synthesis Analysis
The synthesis of a similar compound, ®-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, involved the esterification of anthranilic acid in an acidic medium to produce methyl anthranilate. This was followed by the fusion of alanine with phthalic anhydride at 150 °C, and then coupling with the product to furnish isoindole .Molecular Structure Analysis
The molecular structure of 2-[2-(1,3-Dioxoisoindolin-2-yl)acetamido]-acetic acid was verified using single-crystal XRD. N-H⋯O bonding stabilizes the molecular configuration, resulting in the formation of a hydrogen-bonded loop .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 2-[2-(1,3-Dioxoisoindolin-2-yl)acetamido]-acetic acid, were analyzed using DFT studies. The HOMO is over the substituted aromatic ring, the LUMO is present mainly over the indole side, and nucleophilic and electrophilic corners point out the reactivity of the product .properties
IUPAC Name |
diethyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O7S/c1-3-32-22(30)18-15-9-10-25(23(31)33-4-2)11-16(15)34-19(18)24-17(27)12-26-20(28)13-7-5-6-8-14(13)21(26)29/h5-8H,3-4,9-12H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUABASWQPCNDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
diethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate |
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